Cas no 1185293-54-2 (3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride)

3-(2-Ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride is a synthetic organic compound featuring an imidazole core substituted with an ethyl group and a methylpropanoic acid moiety, in its hydrochloride salt form. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The hydrochloride salt enhances solubility and stability, facilitating handling and formulation. Its imidazole ring offers potential for hydrogen bonding and coordination, useful in catalysis or as a building block for bioactive molecules. The compound’s defined stereochemistry and purity are critical for reproducibility in synthetic applications. Suitable for controlled reactions, it serves as an intermediate in the development of specialized fine chemicals.
3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride structure
1185293-54-2 structure
Product Name:3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride
CAS No:1185293-54-2
MF:C9H15ClN2O2
MW:218.680601358414
MDL:MFCD08541873
CID:4683931
Update Time:2025-06-13

3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid hydrochloride
    • VU0607313-1
    • 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic ac
    • 3-(2-ethylimidazol-1-yl)-2-methylpropanoic acid hydrochloride
    • 3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acidhydrochloride
    • 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride
    • MDL: MFCD08541873
    • Inchi: 1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)6-7(2)9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H
    • InChI Key: YLXSCMOWXVRHPC-UHFFFAOYSA-N
    • SMILES: Cl.OC(C(C)CN1C=CN=C1CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 185
  • Topological Polar Surface Area: 55.1

3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride Pricemore >>

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Additional information on 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride

Introduction to 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride (CAS No. 1185293-54-2)

3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride, identified by the CAS number 1185293-54-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the imidazole derivatives, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of an ethyl-substituted imidazole ring and a methylpropanoic acid moiety, contribute to its unique chemical properties and make it a valuable candidate for further investigation in medicinal chemistry.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its formulation in pharmaceutical applications. This solubility advantage makes it more amenable for use in various biological assays and drug delivery systems. The compound’s molecular structure also suggests potential interactions with biological targets, which could be exploited for therapeutic purposes.

In recent years, there has been growing interest in imidazole derivatives due to their role as pharmacophores in numerous drug molecules. The imidazole ring itself is a well-known scaffold in medicinal chemistry, with several approved drugs featuring this structural motif. For instance, drugs like voriconazole and posaconazole, which are used as antifungal agents, contain imidazole rings that contribute to their efficacy. Similarly, 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride may exhibit similar biological activities or serve as a precursor for the development of new therapeutic agents.

One of the key areas of research involving this compound is its potential as an intermediate in the synthesis of more complex drug molecules. The presence of both the ethyl-substituted imidazole ring and the methylpropanoic acid moiety provides multiple sites for functionalization, allowing chemists to design derivatives with tailored biological properties. This flexibility makes it a promising building block for the development of novel pharmaceuticals.

Recent studies have also explored the pharmacological properties of imidazole derivatives, particularly their interaction with enzymes and receptors involved in various disease pathways. For example, some imidazole compounds have been shown to inhibit specific kinases or modulate neurotransmitter receptors. Given these findings, 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride could potentially be investigated for its effects on similar targets. Its ability to modulate biological processes may open up new avenues for treating conditions such as inflammation, cancer, or neurological disorders.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, may be employed to construct the desired molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the compound’s structure and purity.

In addition to its synthetic significance, 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride has potential applications in drug delivery systems. The hydrochloride salt form improves its pharmacokinetic properties by enhancing dissolution rates and bioavailability. This aspect is particularly important for oral formulations where rapid absorption is desired. Furthermore, the compound’s compatibility with various solvents makes it suitable for formulation into different delivery systems, including nanoparticles and liposomes, which can target specific tissues or cells.

The safety profile of this compound is another critical consideration in its development as a pharmaceutical agent. Preliminary toxicology studies would be necessary to assess its acute and chronic toxicity levels. These studies would involve evaluating parameters such as LD50 (lethal dose, 50%) and repeated dose toxicity tests to ensure that the compound is safe for further development. Additionally, studies on its metabolic stability would provide insights into how it is processed within the body, which is crucial for determining appropriate dosing regimens.

The role of computational chemistry in studying 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride cannot be overstated. Molecular modeling techniques can predict how this compound interacts with biological targets at the atomic level. These predictions can guide experimental design by identifying potential binding sites and optimizing lead structures before costly synthesis attempts are made. Furthermore, computational methods can help in understanding the mechanism of action of this compound by simulating its interactions with enzymes or receptors.

Future research directions may include exploring the compound’s efficacy in preclinical models relevant to human diseases. Animal studies could provide valuable data on its pharmacological effects and side effects before human trials are initiated. If promising results are obtained from these studies, clinical trials could be designed to evaluate its safety and efficacy in patients suffering from specific conditions.

The development of new drugs is often a lengthy process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. Each stage involves rigorous testing and analysis to ensure that the final product is both safe and effective. However, compounds like 3-(2-ethyl-1H-imidazol-1-yl)-2-methylpropanoic acid hydrochloride serve as important starting points in this journey by providing a foundation for further exploration.

In conclusion,3-(2-ethyl-1H-imidazol-1-ytl)-2-methylopanoic acid hydrochloride (CAS No 1185293 54 2)is a versatile compound with significant potential in pharmaceutical research Its unique structural features make it an attractive candidate for further investigation into drug discovery therapeutic applications and drug delivery systems While much remains to be explored regarding its full potential this compound represents an exciting opportunity for scientists working at the intersection of chemistry biology

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